molecular formula C25H42N2O10S2 B1455309 2-(S)-Piperazine carboxylic acid 2 csa CAS No. 147650-71-3

2-(S)-Piperazine carboxylic acid 2 csa

Cat. No. B1455309
M. Wt: 594.7 g/mol
InChI Key: CIDIUNVZQXMGFL-AWYFWEIZSA-N
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Description

2-(S)-Piperazine carboxylic acid 2 csa is an organic compound with the linear formula 2C10H16O4S.C5H10N2O2 . It incorporates a carboxyl functional group, CO2H, where a carbonyl and a hydroxyl group are attached to the same carbon .


Synthesis Analysis

Carboxylic acids can be synthesized from various methods. One common method is the nucleophilic acyl substitution reaction where the nucleophile (-OH) is substituted by another nucleophile (Nu) . The carbonyl group (C=O) gets polarized, since oxygen is more electronegative than carbon and pulls the electron density towards itself . This results in the carbon atom developing a partial positive charge (δ+) and the oxygen atom developing a partial negative charge (δ-) .


Molecular Structure Analysis

The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carboxylic acid a trigonal planar shape (around the carbonyl carbon) making the bond angles roughly 120 degrees . A resonance structure exists where one of the lone pairs of the hydroxyl oxygen (OH) is conjugated with the pi bond system of the carbonyl group .


Chemical Reactions Analysis

Carboxylic acids undergo a nucleophilic substitution reaction where the nucleophile (-OH) is substituted by another nucleophile (Nu) . The carbonyl group (C=O) gets polarized, since oxygen is more electronegative than carbon and pulls the electron density towards itself . As a result, the carbon atom develops a partial positive charge (δ+) and the oxygen atom develops a partial negative charge (δ-) .


Physical And Chemical Properties Analysis

Carboxylic acids are organic compounds which incorporate a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized which gives a carboxylic acid a trigonal planar shape (around the carbonyl carbon) making the bond angles roughly 120 degrees .

Scientific Research Applications

  • Catalytic Decarboxylative Transformations

    • Field : Organic & Biomolecular Chemistry
    • Application : Carboxylic acids are used in catalytic decarboxylative transformations, where the COOH group of carboxylic acids is catalytically replaced without trace by extrusion of CO2 .
    • Method : This process involves utilizing various classes of carboxylic acids as the substrate, including (hetero)aromatic acids, alkyl acids, α-keto acids, α,β-unsaturated acids and alkynoic acids .
    • Results : The area of catalytic decarboxylative transformations has expanded significantly by utilizing various classes of carboxylic acids as the substrate .
  • Reduction of Chromium (VI)

    • Field : Environmental Science
    • Application : Carboxylic acid groups in dissolved Persistent Free Radicals (PFRs) of iron-biochar enhance Chromium (VI) reduction in anaerobic conditions .
    • Method : The study investigated the key species of PFRs of α-Fe2O3-modified biochar (MBC) and their influence on Chromium (VI) reduction under anaerobic conditions .
    • Results : MBC produced bulk phenoxyl PFRs that promoted Chromium (VI) reduction due to the catalytic effect of the transition metal Fe .

Safety And Hazards

The safety data sheet for carboxylic acids indicates that they can cause skin irritation and serious eye damage . They can also cause damage to organs (Lungs) through prolonged or repeated exposure if inhaled . They are harmful to aquatic life .

Future Directions

Carboxylic acids are versatile organic compounds with applications in various areas such as organic synthesis, nanotechnology, and polymers . They can be used in the synthesis of small molecules, macromolecules, synthetic or natural polymers, modification surface of nanoparticles metallic, modification surface of nanostructure such as carbon nanotubes and graphene, nanomaterials, medical field, pharmacy, etc .

properties

IUPAC Name

[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(2S)-piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H16O4S.C5H10N2O2/c2*1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;8-5(9)4-3-6-1-2-7-4/h2*7H,3-6H2,1-2H3,(H,12,13,14);4,6-7H,1-3H2,(H,8,9)/t2*7-,10-;4-/m110/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIDIUNVZQXMGFL-AWYFWEIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CNC(CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.C1CN[C@@H](CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42N2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(S)-Piperazine carboxylic acid 2 csa

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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